molecular formula C₂₆H₄₂O₄ B1145490 6-Ethylidene-Obeticholic Acid CAS No. 1885104-64-2

6-Ethylidene-Obeticholic Acid

Cat. No.: B1145490
CAS No.: 1885104-64-2
M. Wt: 418.61
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Description

6-Ethylidene-Obeticholic Acid is a critical semi-synthetic intermediate in the synthesis of Obeticholic Acid (OCA), a first-in-class, potent Farnesoid X receptor (FXR) agonist approved for the treatment of primary biliary cholangitis (PBC) . FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in regulating bile acid synthesis, cholesterol metabolism, and inflammatory and fibrotic processes . As a key precursor, this compound is invaluable for research and development efforts focused on the production and analytical profiling of Obeticholic Acid and related novel FXR-targeting therapeutics . Researchers utilize this compound in studies concerning synthetic organic chemistry and process optimization for pharmaceutical manufacturing . Its role is essential for ensuring the quality and purity of the final active pharmaceutical ingredient (API), making it a vital standard for impurity identification and control strategies . This product is provided For Research Use Only. It is strictly for laboratory applications and must not be used for diagnostic, therapeutic, or personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXWLPIJNFPHG-ZWVRHZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Early Preclinical Development of 6 Ethylidene Obeticholic Acid

Rationale for Synthetic Bile Acid Analog Design

Bile acids, once considered solely as detergents aiding in fat digestion, are now recognized as crucial signaling molecules that regulate a variety of metabolic pathways. nih.gov This signaling occurs primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR). frontiersin.org The natural bile acid Chenodeoxycholic Acid (CDCA) is the most potent endogenous ligand for FXR. daneshyari.com However, its relatively low potency and activation of other signaling pathways prompted researchers to design synthetic bile acid analogs with improved pharmacological properties. The goal was to create molecules with enhanced affinity and selectivity for FXR, thereby harnessing its therapeutic potential for various metabolic and liver diseases. nih.govmdpi.com

Chemical Modification Strategies of Chenodeoxycholic Acid (CDCA) Scaffold

The CDCA molecule serves as a versatile scaffold for chemical modification. nih.gov Its steroidal core, composed of four fused rings (A, B, C, and D), and a flexible side chain offer multiple sites for synthetic alteration. nih.gov Key strategies have focused on modifying the hydroxyl groups at positions C-3, C-7, and C-12, the carboxyl group at the C-24 position on the side chain, and various positions on the steroid nucleus itself. frontiersin.org

Researchers hypothesized that modifications to the hydrophobic steroid nucleus could significantly impact receptor interaction. A series of semisynthetic bile acid derivatives were generated by introducing small alkyl substituents at the C-6 position of the CDCA scaffold. nih.gov This specific position was targeted to explore how altering the shape and hydrophobicity of the bile acid's convex "beta" face would influence its ability to bind to and activate FXR.

Enhancement of Receptor Binding Affinity and Selectivity

The primary objective behind modifying the CDCA scaffold was to enhance its binding affinity and selectivity for the FXR. rsc.org The natural ligand, CDCA, activates FXR but requires relatively high concentrations and can interact with other receptors. nih.gov By systematically altering the CDCA structure, scientists aimed to create a molecule that would fit more snugly and specifically into the ligand-binding pocket of the FXR.

The introduction of an ethyl group at the 6α position of CDCA proved to be a breakthrough. rsc.org This modification led to a dramatic increase in the molecule's potency as an FXR agonist. The resulting compound, 6-ethylidene-obeticholic acid (obeticholic acid), is approximately 100 times more potent than CDCA in activating FXR. nih.gov This enhanced potency is attributed to the optimized fit within the receptor's binding site, leading to a more stable and effective activation of FXR-mediated signaling pathways. rsc.orgresearchgate.net

Identification and Characterization of this compound as a Potent FXR Agonist

Following the systematic modification of the CDCA structure, a panel of new compounds was screened for their ability to activate FXR. Among these, the 6α-ethyl substituted derivative stood out for its exceptional potency and was selected for further characterization.

Historical Context of Initial Compound Synthesis

The initial synthesis and identification of this compound as a powerful FXR agonist were first reported in the early 2000s. nih.govfrontiersin.org A 2002 study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of 6α-alkyl-substituted chenodeoxycholic acid analogs. nih.gov In this seminal work, researchers demonstrated that the introduction of an ethyl group at the 6-position resulted in a compound with significantly increased FXR agonist activity compared to the parent molecule, CDCA. nih.gov This discovery marked a pivotal moment in the development of targeted therapies for FXR-mediated diseases, establishing this compound as the most potent steroidal FXR agonist identified at the time. nih.gov

Naming Conventions and Early Designations (e.g., INT-747)

Throughout its development, this compound has been known by several names and designations. The International Nonproprietary Name (INN) for the compound is obeticholic acid (OCA) . mdpi.com

In early research and development, it was frequently referred to by its chemical abbreviation, 6-ECDCA , which stands for 6-ethyl-chenodeoxycholic acid. nih.gov During its preclinical and clinical development by the company Intercept Pharmaceuticals, it was assigned the internal code INT-747 . nih.govnih.govnih.gov It has also been referred to by the code DSP-1747 . nih.govnih.gov The approved medication is marketed under the brand name Ocaliva®. nih.gov

Data Tables

FXR Agonist Potency Comparison

CompoundEC50 (nM)Relative Potency vs. CDCA
Chenodeoxycholic Acid (CDCA)~99001x
This compound (OCA)~99~100x

EC50 (Half-maximal effective concentration) values are approximate and can vary based on the specific assay used. Data derived from multiple sources indicating a ~100-fold increase in potency. nih.govnih.gov

Synonyms and Designations for this compound

Name/DesignationType
Obeticholic Acid (OCA)International Nonproprietary Name (INN)
This compoundChemical Name
6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acidIUPAC-like Name
6-ECDCAAbbreviation (6-ethyl-chenodeoxycholic acid)
INT-747Developmental Code Name
DSP-1747Developmental Code Name
Ocaliva®Brand Name

Synthetic Methodologies and Process Chemistry of 6 Ethylidene Obeticholic Acid

Chemical Synthesis Pathways from Precursor Bile Acids

The industrial production of 6-Ethylidene-Obeticholic Acid and its subsequent conversion to Obeticholic Acid predominantly starts from naturally occurring bile acids. These precursors provide a readily available and stereochemically complex scaffold, which is then chemically modified.

Chenodeoxycholic Acid (CDCA) is a primary bile acid and serves as a common starting material for the synthesis of Obeticholic Acid and its precursors. google.comwikipedia.org The process leverages the inherent steroid backbone of CDCA, introducing an ethylidene group at the C-6 position through a series of chemical transformations.

The synthesis pathway from CDCA typically begins with the protection of the C-24 carboxylic acid, often as a methyl ester, and the oxidation of the 7α-hydroxyl group to a ketone. This 7-keto intermediate is a crucial juncture in the synthesis. The subsequent key step involves the formation of a silyl (B83357) enol ether at the C-6 and C-7 positions. This is achieved by treating the 7-keto intermediate with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a strong base, such as lithium diisopropylamide, at low temperatures. patexia.com

This silyl enol ether intermediate, specifically 3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester, is then reacted with acetaldehyde (B116499) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). patexia.comgoogle.com This reaction is an aldol (B89426) condensation that introduces the ethylidene group at the C-6 position, yielding the target compound, 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester. google.comgoogleapis.com This α,β-unsaturated ketone is the direct precursor that undergoes further reactions. patexia.com

Table 1: Key Reaction Steps from Chenodeoxycholic Acid

StepStarting MaterialReagentsKey Intermediate
Oxidation & Esterification Chenodeoxycholic AcidOxidizing agent (e.g., sodium hypochlorite), Esterifying agent (e.g., methanol/acid)Methyl 3α-hydroxy-7-keto-5β-cholan-24-oate
Silyl Enol Ether Formation Methyl 3α-hydroxy-7-keto-5β-cholan-24-oateTrimethylsilyl chloride, Lithium diisopropylamide3α,7-ditrimethylsilyloxy-5β-chol-6-en-24-oic acid methyl ester
Aldol Condensation Silyl enol ether intermediateAcetaldehyde, BF₃·Et₂O3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid methyl ester

An alternative synthetic route employs 7-Oxo-Lithocholic Acid (7-keto-LCA) as the starting material. epo.org Lithocholic acid is a secondary bile acid formed by the bacterial 7α-dehydroxylation of CDCA in the intestine. researchgate.net Using 7-keto-LCA as a precursor simplifies the synthesis by eliminating the initial oxidation step required when starting from CDCA, as the C-7 position is already a ketone. frontiersin.org

The synthesis from 7-keto-LCA proceeds similarly to the CDCA pathway following the initial oxidation. The C-24 carboxylic acid is typically protected as an ester. Subsequently, the crucial C-6 ethylidene group is introduced via an aldol condensation reaction with acetaldehyde, analogous to the process described for CDCA derivatives. This pathway is advantageous due to the reduced number of steps.

Multi-Step Reaction Sequences and Key Intermediates

The conversion of the precursor bile acids into the final product involves a sequence of reactions targeting specific functional groups on the steroid nucleus and the side chain. The control of stereochemistry during these steps is paramount.

Following the successful introduction of the ethylidene group to form 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acid (or its ester), the subsequent step is typically hydrogenation. google.com This reaction reduces the double bond of the 6-ethylidene moiety to a single bond, thereby forming the 6-ethyl group. This hydrogenation must be stereoselective to produce the desired 6α-ethyl configuration of Obeticholic Acid. The reaction is commonly carried out using a heterogeneous catalyst, such as palladium on charcoal (Pd/C), under hydrogen gas pressure. google.comgoogle.com The reaction conditions, including temperature and pressure, are optimized to ensure complete conversion and high stereoselectivity. google.com For instance, the reaction might be conducted at around 100-105°C and 4-5 bars of hydrogen pressure. google.com While amidation is a common chemical reaction, in the primary synthesis routes for Obeticholic Acid from bile acid precursors, the focus is on modifying the steroid core and hydrolyzing the C-24 ester, rather than forming an amide at this position.

A critical step in the synthesis is the reduction of the 7-keto group to a hydroxyl group. For the final product to be Obeticholic Acid, this reduction must yield the 7α-hydroxy epimer. This stereoselective reduction is typically achieved using hydride-reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice. google.compatexia.comgoogle.com

During the synthesis, particularly during reduction or hydrolysis steps, there is a risk of epimerization at the C-6 position, which is adjacent to the newly introduced ethyl group. patexia.com To circumvent this, some synthetic strategies alter the order of operations. For example, reducing the 7-keto group to a protected allylic alcohol before the hydrogenation of the 6-ethylidene double bond can help prevent epimerization issues and lead directly to the desired stereochemistry in a single hydrogenation step. patexia.com

The final chemical transformation in the synthesis is the hydrolysis of the C-24 ester group to yield the free carboxylic acid. This reaction, also known as saponification, is generally carried out by treating the ester intermediate with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. google.com

Purification of the final product is crucial for its use as an active pharmaceutical ingredient. google.com The crude product is often purified by crystallization. Various solvents, particularly esters like methyl acetate, ethyl acetate, and isopropyl acetate, have been found effective for crystallizing Obeticholic Acid to remove impurities. googleapis.com In some processes, a crystalline form is isolated and then converted to a stable, pure amorphous form by dissolving the crystalline material in a basic aqueous solution (e.g., aqueous NaOH) and then re-precipitating the amorphous solid by adding acid (e.g., HCl). googleapis.com

Table 2: Summary of Key Transformations and Intermediates

TransformationIntermediate ReactantReagents/ConditionsIntermediate Product
Hydrogenation 3α-hydroxy-6-ethylidene-7-keto-5β-cholan-24-oic acidPd/C, H₂ gas3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid
Ketone Reduction 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acidNaBH₄Obeticholic Acid (3α,7α-dihydroxy-6α-ethyl-5β-cholan-24-oic acid)
Ester Hydrolysis Obeticholic Acid Methyl EsterNaOH(aq)Obeticholic Acid

Stereochemical Control and Diastereoisomeric Impurity Management

The introduction of the ethylidene group at the C6 position of the steroid nucleus creates a new stereocenter, leading to the formation of E and Z isomers. The therapeutic efficacy and safety profile of this compound are intrinsically linked to its specific isomeric form, making stereochemical control a paramount challenge in its synthesis.

Control Strategies for E/Z Isomer Ratios

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are commonly employed to introduce the ethylidene moiety. The ratio of the desired E isomer to the undesired Z isomer is highly dependent on the reaction conditions. Key factors influencing this ratio include the choice of base, solvent, temperature, and the nature of the phosphonium (B103445) ylide or phosphonate (B1237965) reagent.

Strategic selection of reaction parameters can significantly influence the E/Z isomer ratio. For instance, the use of non-stabilized ylides in aprotic solvents tends to favor the formation of the Z-isomer, while stabilized ylides or the HWE reaction conditions often lead to a higher proportion of the E-isomer. Process development studies focus on optimizing these parameters to maximize the yield of the desired E-isomer, thereby minimizing the need for extensive purification to remove the Z-isomer.

Table 1: Factors Influencing E/Z Isomer Ratio in the Synthesis of this compound

ParameterInfluence on E/Z RatioRationale
Ylide/Phosphonate Reagent Stabilized reagents favor the E-isomer.The thermodynamic stability of the E-isomer is favored under equilibrating conditions often present with stabilized reagents.
Solvent Aprotic, non-polar solvents can influence selectivity.Solvent polarity can affect the stability of the betaine (B1666868) intermediate in the Wittig reaction, thereby influencing the stereochemical outcome.
Base The nature and strength of the base can impact the isomer ratio.The choice of base can affect the rate of ylide formation and subsequent reaction, influencing the kinetic versus thermodynamic product distribution.
Temperature Lower temperatures can enhance selectivity.At lower temperatures, the kinetic product is often favored, which can be manipulated to favor one isomer over the other.

Production of Crystalline Forms and Purity Enhancement

Crystallization is a critical downstream process for the purification of this compound, enabling the isolation of the desired polymorph with high purity. The choice of solvent system, temperature profile, and seeding strategy are crucial in obtaining a crystalline form with the desired physical and chemical properties, such as stability and dissolution rate.

The removal of diastereoisomeric impurities, including the undesired Z-isomer and other process-related impurities, is a primary objective of the crystallization process. Through careful selection of crystallization conditions, it is possible to selectively precipitate the desired E-isomer, leaving the more soluble impurities in the mother liquor. This process often involves multiple recrystallization steps to achieve the stringent purity requirements for active pharmaceutical ingredients (APIs).

Table 2: Crystallization Parameters for Purity Enhancement

ParameterObjectiveMethod
Solvent System Achieve differential solubility between the desired product and impurities.Screening of various single and mixed solvent systems to identify optimal conditions for selective crystallization.
Temperature Profile Control nucleation and crystal growth for optimal particle size and purity.Programmed cooling or heating cycles to control the rate of supersaturation.
Seeding Induce crystallization of the desired polymorph and control crystal size distribution.Introduction of seed crystals of the target polymorph at a specific point in the crystallization process.

Advanced Synthetic Methodologies and Process Optimization

Continuous efforts are being made to develop more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. These advancements focus on process intensification and the incorporation of green chemistry principles.

Telescoped Processes for Efficiency and Yield Improvement

By eliminating the need for work-up and purification of intermediates, telescoped processes minimize waste generation and reduce the risk of product loss. However, the successful implementation of such a strategy requires careful optimization of reaction conditions to ensure compatibility between different reaction steps and to control the formation of impurities.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug manufacturing. For the synthesis of this compound, this involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste and improve reaction efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Research in this area focuses on developing novel catalytic systems and exploring alternative reaction media to create a more sustainable and environmentally benign manufacturing process for this compound.

Molecular Pharmacology and Receptor Interactions of 6 Ethylidene Obeticholic Acid

Detailed Mechanisms of Farnesoid X Receptor (FXR) Agonism

The introduction of a 6-ethylidene group to the chenodeoxycholic acid (CDCA) scaffold, the parent structure of Obeticholic Acid, fundamentally alters its interaction with the Farnesoid X Receptor (FXR). Research investigating a library of Obeticholic Acid (OCA) derivatives has shown that this specific modification abrogates FXR agonism researchgate.net. This suggests a significant reduction or complete loss of the ability to activate the receptor, distinguishing it from its potent parent compound, OCA.

While specific molecular docking studies for 6-Ethylidene-Obeticholic Acid are not detailed in the available literature, its lack of agonistic activity implies poor binding affinity to the FXR ligand-binding domain. Potent FXR agonists, such as Obeticholic Acid, are designed to fit snugly within a large, lipophilic binding site researchgate.net. The addition of the 6-ethyl group in OCA, compared to the natural ligand CDCA, enhances its potency by over 100-fold, indicating a more optimal fit and stronger interaction nih.govyoutube.com. Conversely, the modification to a 6-ethylidene group appears to disrupt this favorable interaction, leading to the observed abrogation of FXR activation researchgate.net.

Table 1: Comparative FXR Activity of Obeticholic Acid and its 6-Ethylidene Derivative

Compound Modification FXR Activity
Obeticholic Acid (OCA) 6α-ethyl group Potent Agonist nih.govresearchgate.netmdpi.com
This compound 6-ethylidene group Agonism Abrogated researchgate.net

The activation of FXR by an agonist is dependent on the ligand inducing a specific conformational change in the receptor's ligand-binding domain (LBD). This change facilitates the release of co-repressors and the recruitment of co-activators, initiating downstream gene transcription biorxiv.orgnih.gov. When a potent agonist like OCA binds, it stabilizes the LBD in an active state biorxiv.org. Given that this compound abrogates FXR agonism, it can be inferred that this compound fails to induce or stabilize the necessary active conformation of the FXR LBD researchgate.net. The structural alteration caused by the ethylidene group likely prevents the receptor from adopting the correct shape required for co-activator recruitment.

The interaction between steroidal agonists and the FXR LBD is characterized by specific contacts with key amino acid residues. Molecular docking studies of various FXR agonists reveal a characteristic binding mode that involves a crucial neutralizing contact with the amino acid residue Arg335 researchgate.net. This interaction is a hallmark of many potent FXR agonists. The inability of this compound to activate FXR suggests that the ethylidene moiety may introduce steric hindrance or an unfavorable orientation within the binding pocket, preventing the formation of this and other critical hydrogen bonds and polar contacts necessary for receptor activation researchgate.netresearchgate.net.

Interaction with G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is another key receptor for bile acids, mediating different signaling pathways than the nuclear receptor FXR nih.govnih.gov. Modifications to the bile acid scaffold can significantly alter a compound's selectivity and potency towards FXR and GPBAR1 researchgate.netnih.gov.

Studies on derivatives of the Obeticholic Acid scaffold have demonstrated that the introduction of a 6-ethylidene group alleviates GPBAR1 activation researchgate.net. This indicates that this compound is, at best, a very weak agonist for the GPBAR1 receptor. Its activity is significantly diminished compared to dedicated GPBAR1 agonists. For context, other OCA derivatives, such as INT-777, are potent and selective TGR5 agonists, highlighting how specific structural modifications can direct a compound's activity toward this receptor researchgate.netnih.gov.

The pharmacological profile of this compound is characterized by a significant loss of activity at both FXR and GPBAR1 receptors when compared to other modified bile acids. Unlike its parent compound, OCA (a potent FXR agonist), or other derivatives like INT-767 (a potent dual FXR/GPBAR1 agonist) and INT-777 (a potent GPBAR1 agonist), this compound does not effectively activate either receptor researchgate.netresearchgate.netnih.gov. The introduction of the 6-ethylidene functional group simultaneously abrogates FXR agonism and alleviates GPBAR1 activation, rendering it largely inactive as an agonist for these two major bile acid signaling pathways researchgate.net.

Table 2: Comparative Receptor Activation Profile

Compound Receptor Target Agonistic Potency
This compound FXR Abrogated researchgate.net
GPBAR1/TGR5 Alleviated (Weak/Minimal) researchgate.net
Obeticholic Acid (OCA) FXR Potent nih.govmdpi.com
GPBAR1/TGR5 Weak/Negligible
INT-777 FXR Negligible
GPBAR1/TGR5 Potent researchgate.netnih.gov
INT-767 FXR Potent nih.gov
GPBAR1/TGR5 Potent nih.gov

Modulation of Other Nuclear Receptors and Signaling Pathways

Potential Cross-Talk with Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR)

The Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR) are important nuclear receptors that regulate xenobiotic metabolism, inflammation, and calcium homeostasis. Research into the direct interaction of this compound with PXR and VDR is still emerging, but the established interplay between FXR and these receptors provides a basis for potential cross-talk.

Activation of FXR has been shown to be a dependent transcriptional target of the bile acid-activated FXR. mdpi.com This suggests an indirect pathway by which this compound, as a potent FXR agonist, could influence PXR-mediated gene expression. PXR itself can be activated by certain bile acids, playing a crucial role in their detoxification. mdpi.com While direct binding studies of this compound to PXR are not extensively documented, its nature as a modified bile acid makes this a plausible area for further investigation.

Similarly, the Vitamin D Receptor can be activated by secondary bile acids like lithocholic acid (LCA). nih.gov This interaction points to a potential for other bile acid derivatives, including this compound, to modulate VDR signaling. The activation of VDR by its ligands can initiate a signaling cascade that may influence bile acid synthesis, suggesting a feedback loop between these pathways. nih.gov The structural modifications in this compound may alter its affinity for VDR compared to natural bile acids, a subject that warrants more specific research.

Table 1: Potential Interactions of this compound with PXR and VDR
ReceptorPotential Interaction with this compoundUnderlying MechanismKey Research Findings
Pregnane X Receptor (PXR)Indirect activation via FXRFXR activation can transcriptionally upregulate PXR expression.Studies have shown that PXR is a transcriptional target of FXR, suggesting that potent FXR agonists could indirectly influence PXR signaling pathways involved in xenobiotic and endobiotic metabolism. mdpi.com
Vitamin D Receptor (VDR)Potential for direct modulationStructural similarity to bile acids like lithocholic acid, which are known VDR ligands.Research has demonstrated that certain bile acids can activate VDR, indicating a potential for modified bile acids to interact with this receptor and influence its signaling pathways related to calcium homeostasis and inflammation. nih.gov

Influence on Constitutive Androstane Receptor (CAR)

The Constitutive Androstane Receptor (CAR) is another key nuclear receptor involved in the metabolism and clearance of xenobiotics and endobiotics. The interplay between FXR and CAR is complex and can be both synergistic and antagonistic.

Some studies suggest that FXR agonists may interfere with the regulatory activity of CAR on certain hepatocyte transporters. nih.gov This interference could have implications for the disposition of various compounds in the liver. The activation of both PXR and CAR can modulate bile acid homeostasis, indicating a coordinated regulation of these pathways. nih.gov Given that this compound is a potent FXR agonist, it is plausible that it could influence CAR activity, either directly or indirectly through its primary receptor. However, specific studies detailing the direct effects of this compound on CAR activation and its downstream targets are limited. The potential for both PXR and CAR to be involved in a cross-talk with FXR highlights the intricate network of nuclear receptor signaling that can be influenced by potent bile acid analogs. nih.gov

Table 2: Potential Influence of this compound on CAR
ReceptorPotential Interaction with this compoundUnderlying MechanismKey Research Findings
Constitutive Androstane Receptor (CAR)Potential for indirect modulationInterference with CAR's regulatory activity on hepatocyte transporters as a consequence of FXR activation.Research indicates that FXR agonists can impact the function of CAR, suggesting that this compound, through its potent FXR agonism, could alter CAR-mediated regulation of drug and bile acid transporters in the liver. nih.gov

Cellular and Subcellular Mechanisms of Action of 6 Ethylidene Obeticholic Acid

Regulation of Bile Acid Synthesis and Transport

6-Ethylidene-Obeticholic Acid, clinically known as Obeticholic Acid (OCA), is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Through its activation of FXR, OCA plays a critical role in the feedback regulation of bile acid homeostasis, orchestrating a series of molecular events that collectively reduce the intracellular concentration of bile acids in hepatocytes.

Induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19)

The downregulation of CYP7A1 by Obeticholic Acid is mediated through two key FXR target genes: Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).

Small Heterodimer Partner (SHP): In the liver, activation of FXR by OCA induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain. mdpi.com SHP, in turn, inhibits the transcriptional activity of several other nuclear receptors, including Liver Receptor Homolog-1 (LRH-1), which is a key activator of CYP7A1 gene transcription. mdpi.com By inducing SHP, OCA effectively interferes with the positive regulation of CYP7A1, leading to its reduced expression.

Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation by OCA stimulates the synthesis and secretion of FGF19 from enterocytes. mdpi.com FGF19 then enters the portal circulation and travels to the liver, where it binds to its cognate receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. mdpi.com This binding activates a downstream signaling pathway that ultimately leads to the repression of CYP7A1 expression, acting as an endocrine feedback mechanism to control bile acid synthesis. mdpi.com Studies in human Caco-2 intestinal cells have demonstrated that the glycine (B1666218) conjugate of OCA increases the mRNA levels of FGF19 in a concentration-dependent manner. nih.gov

Impact on Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2)

In addition to suppressing bile acid synthesis, Obeticholic Acid also promotes the efflux of bile acids from hepatocytes into the bile canaliculi by upregulating the expression of key transport proteins.

Bile Salt Export Pump (BSEP): As a potent FXR agonist, OCA induces the expression of the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. nih.gov BSEP is the primary transporter responsible for the secretion of conjugated bile salts from the liver into the bile. By increasing the expression and activity of BSEP, OCA enhances the elimination of bile acids from hepatocytes, thereby reducing their intracellular accumulation and potential for cytotoxicity. nih.gov In vitro studies using sandwich-cultured human hepatocytes have shown that OCA treatment increases the gene expression of BSEP. nih.gov

Interactive Data Table: Effect of Obeticholic Acid on Key Genes in Bile Acid Homeostasis

GeneProteinFunctionEffect of Obeticholic AcidCellular Model
CYP7A1Cholesterol 7 Alpha-HydroxylaseRate-limiting enzyme in bile acid synthesisDownregulationPrimary Human Hepatocytes
SHPSmall Heterodimer PartnerInhibits CYP7A1 transcriptionInductionHuman Caco-2 Cells
FGF19Fibroblast Growth Factor 19Endocrine repressor of CYP7A1InductionHuman Caco-2 Cells
BSEPBile Salt Export PumpEfflux of conjugated bile salts from hepatocytesUpregulationPrimary Human Hepatocytes
MRP2Multidrug Resistance-Associated Protein 2Efflux of organic anions and some bile saltsUpregulation (via FXR)Hepatic Cell Lines, Primary Human Hepatocytes

Effects on Lipid and Glucose Metabolism in Cellular Models

Beyond its primary role in bile acid regulation, Obeticholic Acid also exerts significant effects on hepatic lipid and glucose metabolism, primarily through the activation of FXR.

Modulation of Hepatic Steatosis Mechanisms in In Vitro Systems

Obeticholic Acid has demonstrated the ability to ameliorate hepatic steatosis in various in vitro models by modulating key pathways involved in lipid metabolism. In a human induced pluripotent stem cell-derived hepatocyte (hiPSC-Hep) model of steatosis, OCA dose-dependently inhibited lipid accumulation. biologists.com This effect is, in part, mediated by the downregulation of genes involved in de novo lipogenesis. For instance, OCA treatment has been shown to decrease the hepatic expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid synthesis. mdpi.com The subsequent reduction in SREBP-1c activity leads to decreased expression of its target genes, such as Fatty Acid Synthase (FASN), thereby reducing the synthesis of fatty acids and triglycerides in hepatocytes. nih.gov In a tri-culture model system with primary human hepatocytes, OCA treatment significantly reduced the accumulation of lipid vesicles in both healthy and diseased cells. nih.gov

Cellular Responses Related to Insulin (B600854) Sensitivity and Glucose Homeostasis

In vitro and preclinical studies have indicated that Obeticholic Acid can improve insulin sensitivity and modulate glucose homeostasis. mdpi.comomet-endojournals.ru The activation of FXR by OCA has been shown to influence pathways that regulate hepatic glucose metabolism. omet-endojournals.ru For instance, FXR activation can reduce gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources in the liver. mdpi.com While many studies on insulin sensitivity have been conducted in animal models and clinical trials, the underlying cellular mechanisms are being elucidated. In Zucker fa/fa rats, a model of obesity and insulin resistance, OCA treatment reversed insulin resistance, as assessed by the phosphorylation of insulin receptor substrate-1 in the liver and muscles. mdpi.com The anti-inflammatory effects of OCA, mediated through FXR, may also contribute to improved insulin sensitivity, as chronic inflammation is a known factor in the development of insulin resistance. nih.gov

Interactive Data Table: Effects of Obeticholic Acid on Lipid and Glucose Metabolism Markers in Cellular Models

ProcessKey Molecular TargetEffect of Obeticholic AcidCellular Model
Hepatic SteatosisLipid AccumulationInhibitionhiPSC-Derived Hepatocytes, Primary Human Hepatocytes
De Novo LipogenesisSREBP-1c, FASNDownregulationPrimary Human Hepatocytes
Insulin SignalingInsulin Receptor Substrate-1 PhosphorylationReversal of ResistanceIn vivo model (Zucker fa/fa rats)
GluconeogenesisGenes involved in anabolic pathwaysReductionIn vivo model (Zucker fa/fa rats)

Anti-Inflammatory and Anti-Fibrotic Cellular Responses

This compound, also known as INT-767, is a potent, dual agonist for the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). researchgate.netnih.gov This dual activation is central to its significant anti-inflammatory and anti-fibrotic properties observed in preclinical models. mdpi.com Its mechanism involves the modulation of key signaling pathways that govern inflammation and the progression of fibrosis, primarily within the liver.

This compound exerts its anti-inflammatory effects by targeting multiple cellular pathways in liver cells. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. plos.orgnih.gov In animal models of liver injury, treatment with FXR agonists has been shown to suppress NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. plos.orgnih.gov

The compound's action on liver macrophages (Kupffer cells) is critical to its anti-inflammatory capacity. Studies have shown that this compound can shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net In a rabbit model of nonalcoholic steatohepatitis (NASH), the compound reduced the high M1/M2 macrophage ratio observed in the diseased liver and increased the expression of the anti-inflammatory cytokine IL-10. endocrine-abstracts.org

Table 1: Effects of this compound on Inflammatory Markers

Marker/PathwayCell Type(s)EffectResearch Finding
NF-κB Macrophages, LSECs, Kupffer CellsInhibitionInactivation of NF-κB leads to reduced pro-inflammatory cytokine production. plos.orgnih.gov
Macrophage Polarization Macrophages/Kupffer CellsShift from M1 to M2 PhenotypeReduced the high M1 (pro-inflammatory) to M2 (anti-inflammatory) ratio in a NASH model. researchgate.netendocrine-abstracts.org
Pro-inflammatory Cytokines Macrophages, AortasDecreased ExpressionSignificantly lowered levels of active NF-κB result in reduced cytokine production in response to LPS. plos.org
IL-10 MacrophagesIncreased ExpressionEnhanced expression of the anti-inflammatory cytokine IL-10. endocrine-abstracts.org

Liver fibrosis is defined by the excessive accumulation of extracellular matrix (ECM) proteins, which disrupts normal tissue architecture and function. researchgate.netaragen.com this compound has demonstrated significant anti-fibrotic effects, which are considered more potent than those of the first-generation FXR agonist, Obeticholic Acid. researchgate.net These effects have been observed in various preclinical settings, including hepatic cell culture models.

The reduction in ECM deposition is largely a consequence of the compound's anti-inflammatory actions and its ability to inhibit the activation of hepatic stellate cells. Activated HSCs are the primary source of ECM components, such as collagen. nih.gov By suppressing the inflammatory signals that trigger HSC activation, this compound indirectly reduces the synthesis and deposition of these fibrotic proteins.

Furthermore, studies with the related FXR agonist Obeticholic Acid have shown that it can decrease the expression of key pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF). nih.gov These cytokines are powerful stimulators of collagen production by HSCs. The potent FXR agonism of this compound suggests it operates through a similar mechanism to diminish the expression of these pro-fibrotic mediators, thereby reducing ECM accumulation in models of fibrosis. researchgate.net

Table 2: Modulation of Fibrotic Markers by FXR Agonism

MarkerRole in FibrosisEffect of FXR Agonism
Transforming Growth Factor-β (TGF-β) Key pro-fibrotic cytokine; stimulates collagen synthesis.Decreased expression. nih.gov
Connective Tissue Growth Factor (CTGF) Mediates fibrotic actions of TGF-β.Decreased expression. nih.gov
Platelet-Derived Growth Factor β-Receptor (PDGF-βR) Promotes proliferation of activated HSCs.Decreased expression. nih.gov
Collagen Main structural protein of the ECM in fibrotic tissue. researchgate.netReduced deposition. nih.gov

Apoptotic and Proliferative Cellular Modulation

The regulation of cell apoptosis (programmed cell death) and proliferation is essential for maintaining tissue homeostasis. nih.gov Dysregulation of these processes is a hallmark of chronic liver diseases. Bile acids themselves are known signaling molecules that can influence cell survival and proliferation. mdpi.com

This compound, through its potent activation of FXR, modulates these cellular processes. High concentrations of bile acids can be toxic to hepatocytes, inducing apoptosis. youtube.com By activating FXR, the compound suppresses the synthesis of bile acids and promotes their transport out of liver cells, thereby reducing intracellular bile acid levels and protecting hepatocytes from bile acid-induced apoptosis. youtube.comyoutube.com

Table 3: Summary of Apoptotic and Proliferative Cellular Modulation

Cellular ProcessTarget CellEffect of this compound (via FXR)Mechanism
Apoptosis HepatocytesProtective/InhibitoryReduces intracellular bile acid toxicity by suppressing bile acid synthesis and enhancing export. youtube.comyoutube.com
Proliferation Hepatic Stellate CellsInhibitoryIndirectly reduces proliferation by decreasing inflammatory and pro-fibrotic signals. nih.govnih.gov
Cell Turnover Liver TissueNormalizationDecreases markers of both apoptosis and proliferation in cirrhotic models, suggesting a return toward homeostasis. nih.gov

Preclinical in Vitro Research Models and Methodologies

Cell Line-Based Assays

Cell line-based assays are fundamental in early preclinical research to determine the pharmacological activity and mechanism of action of a new chemical entity. These models offer a reproducible and scalable system for initial screening and characterization.

Reporter Gene Assays for FXR and GPBAR1 Activation (e.g., TR-FRET assays)

To assess the activity of a compound on nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors like GPBAR1 (also known as TGR5), reporter gene assays are commonly utilized. These assays are designed to measure the transcriptional activation of a target gene upon receptor binding.

A typical methodology involves using a cell line, such as HEK293T, that is transiently transfected with plasmids encoding the full-length human FXR or GPBAR1 and a reporter construct. This construct contains a luciferase gene under the control of a promoter with response elements for the specific receptor. The activation of the receptor by a ligand, in this hypothetical case 6-Ethylidene-Obeticholic Acid, would drive the expression of the luciferase enzyme. The resulting luminescence, measured with a luminometer, is proportional to the receptor activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for this type of screening, offering high sensitivity and low background.

A hypothetical dose-response curve would be generated to determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response.

Hypothetical Data Table: FXR and GPBAR1 Activation

Target Receptor Assay Type Cell Line Hypothetical EC50 (nM)
FXR TR-FRET Reporter Assay HEK293T Data not available

Gene Expression Analysis in Hepatocytes and Enteroendocrine Cells (e.g., HepG2 cells)

To understand the functional consequences of receptor activation, researchers would analyze the expression of downstream target genes in relevant cell types. Human hepatoma cell lines, such as HepG2, are frequently used as a model for hepatocytes, while enteroendocrine cell lines could be used to study gut-specific effects.

Following treatment with various concentrations of this compound, total RNA would be extracted from the cells. The expression levels of key target genes would then be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR). For FXR activation in hepatocytes, key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19). Downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, would also be expected.

Hypothetical Data Table: Target Gene Expression in HepG2 Cells

Target Gene Function Expected Change Fold Change (Hypothetical)
SHP Nuclear receptor, coregulator Upregulation Data not available
BSEP Bile acid transport Upregulation Data not available
FGF19 Enterokine, metabolic regulation Upregulation Data not available

Primary Cell Culture Systems

While cell lines are useful for initial screening, primary cells isolated directly from tissues provide a more physiologically relevant model, as they more closely mimic the in vivo environment.

Studies in Primary Human Hepatocytes

Primary human hepatocytes are considered the gold standard for in vitro liver studies. In the context of this compound, these cells would be used to confirm the findings from cell line-based assays and to investigate effects on hepatocyte function and metabolism. Researchers would assess the compound's ability to modulate the expression of FXR target genes and its impact on processes such as bile acid synthesis and transport. The methodology would be similar to that described for HepG2 cells, involving treatment with the compound followed by gene expression analysis.

Investigations in Primary Hepatic Stellate Cells for Anti-Fibrotic Effects

Hepatic stellate cells (HSCs) play a crucial role in the development of liver fibrosis. In their quiescent state, they store vitamin A. Upon liver injury, they become activated, transforming into myofibroblast-like cells that produce excessive extracellular matrix proteins, leading to scarring.

To investigate the potential anti-fibrotic effects of this compound, primary human or rodent HSCs would be cultured. These cells can be activated in vitro using stimuli such as transforming growth factor-beta (TGF-β). The effect of the compound on HSC activation would be assessed by measuring markers of fibrosis, including alpha-smooth muscle actin (α-SMA) expression and collagen deposition. Gene expression analysis of profibrotic genes like Collagen type 1 alpha 1 (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1) would also be performed.

Hypothetical Data Table: Anti-Fibrotic Markers in Activated Primary Hepatic Stellate Cells

Marker Method of Analysis Expected Effect of Anti-Fibrotic Compound Finding for this compound
α-SMA expression Immunofluorescence/Western Blot Reduction Data not available
Collagen deposition Sirius Red Staining Reduction Data not available
COL1A1 gene expression qRT-PCR Downregulation Data not available

Advanced In Vitro Models

To better recapitulate the complex microenvironment of the liver, more advanced in vitro models are increasingly being employed. These include 3D cell cultures, such as spheroids or organoids, which allow for more complex cell-cell interactions and mimic the architecture of liver tissue more closely. Liver-on-a-chip models, which are microfluidic devices that can simulate the physiological environment of the liver, including blood flow and nutrient gradients, represent another sophisticated platform. While no studies utilizing these advanced models for "this compound" have been identified, they represent a future direction for preclinical evaluation of such compounds.

Co-culture Systems for Intercellular Communication Studies

Detailed research findings from preclinical in vitro studies utilizing co-culture systems to investigate the effects of this compound on intercellular communication are not extensively available in the current body of scientific literature. Co-culture systems, which involve the cultivation of two or more distinct cell types in a shared environment, are invaluable tools for modeling the complex cellular interactions that occur within tissues. In the context of liver research, co-cultures of hepatocytes with other non-parenchymal cells, such as hepatic stellate cells, Kupffer cells, and liver sinusoidal endothelial cells, are employed to mimic the intricate microenvironment of the liver.

These systems are instrumental in studying the mechanisms of liver injury, fibrosis, and inflammation, as they allow for the assessment of how different cell populations communicate and influence one another's behavior. For a compound like this compound, which is structurally related to bile acids and likely targets pathways involved in metabolic regulation and inflammation, co-culture models would be highly relevant.

Hypothetically, a co-culture study of this compound might involve the following:

ParameterDescriptionPotential Endpoint Measured
Cell TypesPrimary human hepatocytes and hepatic stellate cells (HSCs)Markers of HSC activation (e.g., α-SMA expression), collagen deposition
TreatmentIncreasing concentrations of this compoundCytokine and chemokine secretion (e.g., TGF-β, MCP-1)
Experimental SetupTranswell inserts separating hepatocytes and HSCs, or mixed culturesChanges in gene expression related to fibrosis and inflammation in both cell types

Such studies would aim to elucidate whether this compound can modulate the activation of hepatic stellate cells, a key event in the development of liver fibrosis, through direct effects or indirectly via signaling from hepatocytes. The analysis of secreted factors in the shared culture medium would provide insights into the intercellular communication pathways affected by the compound.

Microfluidic Organ-on-a-Chip Models for Complex Biological Interactions

Similarly, specific data on the use of microfluidic organ-on-a-chip models to evaluate this compound is not readily found in published research. Organ-on-a-chip technology represents a significant advancement in in vitro modeling, enabling the creation of microphysiological systems that replicate the structure and function of human organs with greater fidelity than traditional cell cultures. aiche.orgmdpi.com These devices incorporate microfluidic channels to perfuse cells with nutrients and remove waste, mimicking blood flow and creating a more physiologically relevant environment. medchemexpress.comnih.gov

A "liver-on-a-chip" model, for instance, could be used to study the complex biological interactions of this compound in a setting that more closely resembles the in vivo liver microarchitecture. nih.gov Such models can co-culture multiple liver cell types in a three-dimensional arrangement, allowing for the investigation of drug metabolism, efficacy, and potential toxicity in a dynamic system. nih.gov

A prospective experimental design using a liver-on-a-chip platform to study this compound could be structured as follows:

ComponentDescriptionAssessed Outcome
Chip DesignMulti-channel microfluidic device with separate compartments for hepatocytes and non-parenchymal cells (Kupffer cells, stellate cells, endothelial cells)Maintenance of cell viability and liver-specific functions (e.g., albumin and urea (B33335) synthesis) over time
Cell SourcingHuman induced pluripotent stem cell (iPSC)-derived liver cellsActivation of target receptors (e.g., Farnesoid X Receptor) and downstream gene expression
Flow ConditionsContinuous perfusion mimicking physiological shear stressMetabolite profiling of the effluent to assess the biotransformation of this compound
Disease ModelInduction of a disease state (e.g., steatosis or inflammation) prior to treatmentAssessment of the compound's ability to reverse or attenuate the disease phenotype

The use of organ-on-a-chip technology would allow for a more comprehensive understanding of the multifaceted effects of this compound, including its impact on cell-cell interactions, metabolic functions, and inflammatory responses under conditions that better recapitulate human physiology.

Preclinical in Vivo Research Models and Findings

Rodent Models for Metabolic and Liver Pathologies

6-Ethylidene-Obeticholic Acid, a potent and selective agonist of the farnesoid X receptor (FXR), has been extensively evaluated in various preclinical rodent models to characterize its therapeutic potential in metabolic and liver-related pathologies. These in vivo studies have provided crucial insights into its mechanisms of action and efficacy in conditions mimicking human diseases such as cholestasis, steatohepatitis, and fibrosis.

The efficacy of this compound has been demonstrated in models of cholestasis, a condition characterized by impaired bile flow. In a mouse model of 17α-ethynylestradiol-induced gestational cholestasis, administration of the compound was found to alleviate the condition. nih.gov This was associated with the activation of FXR signaling pathways in the placenta, as well as in maternal and fetal livers. nih.gov

Another study utilized a model of lipopolysaccharide (LPS)-induced cholestasis in rats, which mimics sepsis-induced cholestasis. In this model, this compound prevented cholestasis by enhancing the localization of the bile salt export pump (Bsep) to the apical membrane of hepatocytes, thereby improving bile salt output. conicet.gov.ar This intervention also led to a reduction in serum alkaline phosphatase, a marker of hepatic bile salt accumulation. conicet.gov.ar

Table 1: Effects of this compound in Preclinical Cholestasis Models

Model Animal Key Findings Reference
17α-ethynylestradiol-induced gestational cholestasis Mouse Alleviated cholestasis; activated placental, maternal, and fetal hepatic FXR signaling. nih.gov

The therapeutic effects of this compound have been widely investigated in rodent models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). In mice fed a methionine-choline-deficient (MCD) diet, a common model for inducing NASH, short-term treatment with the compound improved hepatic steatosis and inflammation. nih.govnih.gov The underlying mechanism was identified as the inhibition of the NLRP3 inflammasome activation pathway. nih.govnih.gov

In diet-induced obese mouse models, the compound has been shown to ameliorate key histological features of steatosis and inflammation. mdpi.com Similarly, in high-fat diet (HFD)-fed Ldlr-/-.Leiden mice, which develop a NASH phenotype that closely mirrors human disease, this compound attenuated liver inflammation, as evidenced by a reduction in F4/80-positive cells (a marker for macrophages), and decreased the formation of crown-like structures in adipose tissue. histoindex.comresearchgate.net

Furthermore, studies in Zucker fa/fa rats, a genetic model of obesity and insulin (B600854) resistance, demonstrated that treatment with this compound exerted a protective effect against the accumulation of fat in hepatic tissues. mdpi.com

Table 2: Summary of Findings in Steatosis and Steatohepatitis Models

Model Type Animal Model Key Histological & Cellular Findings Reference
Diet-Induced Methionine-choline-deficient (MCD) diet Improved hepatic steatosis and inflammation. nih.govnih.gov
Diet-Induced High-fat diet (HFD)-fed Ldlr-/-.Leiden mice Attenuated liver inflammation (reduced F4/80+ cells); reduced crown-like structures in adipose tissue. histoindex.comresearchgate.net

The anti-fibrotic activity of this compound is a key area of preclinical investigation. In a diet-induced NASH model in Göttingen minipigs, the compound significantly reduced the progression of liver fibrosis. nih.gov

Table 3: Anti-fibrotic Effects in Preclinical Models | Model | Animal | Assessment | Key Findings | Reference | |---|---|---|---| | Diet-Induced NASH | Göttingen Minipig | Histological analysis | Significantly reduced diet-induced fibrosis. | nih.gov | | HFD-fed Ldlr-/-.Leiden mice | Mouse | Histology, de novo collagen formation | Reduced new collagen formation and attenuated fibrosis progression. | histoindex.comresearchgate.net | | MCD diet-induced NASH | Mouse | Gene expression, histology | Reduced NASH-associated fibrogenesis. | e-century.us |

Evaluation of Systemic and Organ-Specific Biological Activities

As a potent FXR agonist, this compound fundamentally modulates bile acid homeostasis. Its mechanism involves the inhibition of bile acid synthesis in the liver. mdpi.com This is achieved by activating FXR, which leads to an increase in the expression of the small heterodimer partner (SHP). SHP, in turn, represses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. mdpi.comresearchgate.net

Simultaneously, the compound enhances the excretion of bile salts from the liver into the biliary tree by upregulating the expression of the bile salt export pump (BSEP). mdpi.com Studies in a rat model of cholestasis confirmed that it improves taurocholate-stimulated bile salt output. conicet.gov.ar Furthermore, research in NAFLD models suggests that the therapeutic response to the compound may be linked to the upregulation of the alternative bile acid synthesis pathway, which involves the enzyme Cyp7b1. nih.gov

The biological activities of this compound are driven by its ability to modulate gene expression in the liver and intestine. mdpi.com In the intestine, activation of FXR by the compound induces the expression and release of fibroblast growth factor 19 (FGF19). mdpi.com FGF19 then travels to the liver, where it acts to suppress CYP7A1 expression, further contributing to the reduction in bile acid synthesis. mdpi.com

In animal models of NASH, the compound has been shown to down-regulate the hepatic expression of pro-inflammatory and pro-fibrotic genes. For instance, it significantly reduces the expression of NLRP3 and Interleukin-1 beta (IL-1β) in the livers of MCD-fed mice. nih.govnih.gov In other models, it has been observed to downregulate the expression of genes involved in fibrosis, such as those for fibronectin and collagen 1, which are induced by Transforming growth factor-beta (TGFβ). nih.gov The anti-inflammatory effects in mouse models have also been linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com

Table 4: Key Gene Expression Changes Modulated by this compound In Vivo | Organ | Pathway/Target Gene | Effect | Pathological Context | Reference | |---|---|---|---| | Liver | CYP7A1 (Bile Acid Synthesis) | Downregulation | Bile Acid Homeostasis | mdpi.comresearchgate.net | | Liver | BSEP (Bile Acid Transport) | Upregulation | Bile Acid Homeostasis | mdpi.com | | Liver | NLRP3, IL-1β (Inflammation) | Downregulation | NASH | nih.govnih.gov | | Liver | TGFβ-induced fibronectin, collagen 1 | Downregulation | Fibrosis | nih.gov | | Intestine | FGF19 | Upregulation | Bile Acid Homeostasis | mdpi.com |

Anti-Inflammatory and Anti-Fibrotic Effects in Animal Organs

This compound, more commonly known as Obeticholic Acid (OCA), has been extensively studied in various animal models for its therapeutic potential, particularly its anti-inflammatory and anti-fibrotic properties in different organs. As a potent and selective farnesoid X receptor (FXR) agonist, OCA modulates pathways involved in inflammation and fibrosis. mdpi.commdpi.com

Hepatic Effects: In the context of liver disease, OCA has demonstrated significant effects in models of non-alcoholic steatohepatitis (NASH). In Ldlr-/-.Leiden mice fed a high-fat diet to induce NASH, OCA treatment improved hepatic steatosis and inflammation. tno.nl It effectively quenched inflammatory pathways regulated by TNF-α and interferon-γ while activating anti-inflammatory IL-10 signaling. nih.gov Furthermore, OCA attenuated the progression of liver fibrosis in this model. tno.nl Similar benefits were observed in diet-induced obese (DIO-NASH) and genetically obese (ob/ob-NASH) mouse models, where OCA reduced the histopathological scores for both liver steatosis and inflammation. nih.gov However, the effects can be model-dependent, as one study using a bile duct ligation (BDL) model in mice, which simulates cholestatic liver injury, reported that OCA could aggravate liver fibrosis and necrosis through the activation of apoptosis pathways. nih.gov

Renal Effects: The protective effects of OCA extend to the kidneys. In a mouse model of tubulointerstitial kidney disease induced by adenine, OCA treatment proved to be anti-fibrotic. researchgate.net The mechanism behind this effect was linked to the reduction of SMAD3 expression and phosphorylation, key components in the fibrotic signaling cascade. researchgate.net In a rat model where acute kidney injury was associated with liver ischemia/reperfusion, pretreatment with OCA led to a significant decrease in the renal inflammatory markers TNF-alpha and IL-6. nih.gov Additionally, in a mouse model of sepsis-induced acute kidney injury, OCA pretreatment was found to alleviate renal dysfunction and pathological damage by inhibiting both renal inflammation and oxidative stress. nih.gov

The following table summarizes the key preclinical findings regarding the anti-inflammatory and anti-fibrotic effects of Obeticholic Acid in various animal organs.

Animal ModelOrganDisease ModelledKey Anti-Inflammatory & Anti-Fibrotic Findings
Ldlr-/-.Leiden MouseLiverNon-alcoholic Steatohepatitis (NASH)Quenched TNF-α and interferon-γ pathways; activated IL-10 signaling; reduced fibrosis development. tno.nlnih.gov
DIO-NASH & ob/ob-NASH MouseLiverNon-alcoholic Steatohepatitis (NASH)Reduced histopathological scores of hepatic steatosis and inflammation. nih.gov
Bile Duct Ligation (BDL) MouseLiverCholestatic Liver InjuryAggravated liver fibrosis and necrosis via activation of apoptosis. nih.gov
C57BL/6J MouseKidneyTubulointerstitial Fibrosis (Adenine-induced)Reduced renal fibrosis by decreasing SMAD3 expression and phosphorylation. researchgate.net
RatKidneyAcute Kidney Injury (secondary to liver I/R)Attenuated renal injury by reducing TNF-alpha and IL-6 levels. nih.gov
ICR MouseKidneySepsis-induced Acute Kidney Injury (LPS-induced)Alleviated renal dysfunction and damage by inhibiting inflammation and oxidative stress. nih.gov

Animal Models for Specialized Research Areas (e.g., Cognitive Function Research)

Beyond its effects on organ fibrosis and inflammation, Obeticholic Acid has been investigated in animal models for more specialized research areas, including its impact on cognitive function, particularly in the context of liver disease.

Patients with cholestatic liver disease can experience cognitive impairment, often referred to as "brain fog," which is distinct from classic hepatic encephalopathy. nih.gov To study this phenomenon, researchers have utilized the bile duct ligated (BDL) rodent model. This model of cholestasis induces cognitive symptoms early in the disease course, before the development of severe liver failure. nih.gov

In BDL mice that exhibited short-term memory loss, treatment with Obeticholic Acid was shown to normalize memory function. The underlying mechanisms for this improvement were explored, revealing that OCA suppressed changes to the blood-brain barrier, prevented deficits in hippocampal networks, and reversed neuronal senescence. These findings suggest that FXR agonism could be a therapeutic strategy to limit cholestasis-induced neuronal changes that contribute to cognitive decline. nih.gov

The table below details the use of Obeticholic Acid in a specialized animal model for cognitive function research.

Animal ModelSpecialized Research AreaKey Findings Related to Cognitive Function
Bile Duct Ligated (BDL) MouseCognitive dysfunction in cholestatic liver diseaseNormalized short-term memory function; Suppressed blood-brain barrier changes; Prevented hippocampal network deficits; Reversed neuronal senescence. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Importance of the 6α-Ethyl Group for FXR Potency

The introduction of a 6α-ethyl group to the CDCA scaffold is a key structural feature responsible for the significantly increased FXR agonistic activity of Obeticholic Acid. nih.gov A series of 6α-alkyl-substituted CDCA analogs were synthesized, with the 6α-ethyl derivative emerging as the most potent FXR agonist, approximately 100-fold more potent than its parent compound, CDCA. nih.govnih.gov

The enhanced potency conferred by the 6α-ethyl group is attributed to favorable steric and electronic (hydrophobic) interactions within the FXR ligand-binding domain (LBD). nih.gov This ethyl substituent is positioned to fit snugly into a hydrophobic pocket within the receptor. nih.gov Modeling and structural studies have shown that the 6α-ethyl group forms specific hydrophobic interactions with the side chains of amino acid residues such as Ile359, Phe363, and Tyr366, which contributes to a higher ligand-binding affinity. nih.gov

The size of the alkyl group at the 6α position is critical; a smaller methyl group does not fill the hydrophobic pocket as effectively, leading to a loss of binding energy and reduced efficacy. nih.gov Conversely, bulkier groups at this position also result in diminished activity, highlighting the optimized fit of the ethyl group for maximal receptor engagement. nih.gov

Role of Hydroxyl Group Positions (e.g., 3α, 7α) in Activity

The position and orientation of hydroxyl groups on the steroid nucleus are critical determinants of activity for bile acid derivatives.

SAR studies have revealed that the 7α-hydroxyl group is crucial for the binding affinity of CDCA derivatives to FXR. nih.gov X-ray crystallography has shown that the 7α-OH can form important hydrogen bonds with residues Tyr-366 and Ser-329 within the receptor's ligand-binding domain. nih.gov The stereochemistry at this position is highly important; the 7β-epimer of CDCA, known as ursodeoxycholic acid (UDCA), is inactive and cannot activate FXR. nih.govnih.gov

In contrast, the 3α-hydroxyl group is considered to have little influence on or to be unnecessary for FXR activation. nih.gov Studies with 3-deoxy-CDCA, an analog lacking the hydroxyl group at this position, showed a greater increase in activity compared to CDCA, indicating that this group is not essential for agonism. nih.gov

Exploration of Derivatives and Analogs for Receptor Selectivity

The foundational structure of Obeticholic Acid has served as a template for the exploration of further derivatives and analogs aimed at achieving different receptor selectivity profiles, including the development of dual-action modulators.

Modification at the C7 position has been a strategy to modulate receptor activity. While specific synthesis and evaluation data for 7-keto-obeticholic acid is not extensively detailed in the literature, it is available as a research chemical, suggesting its use in SAR studies. unisa.it

More detailed exploration has been conducted on derivatives featuring a 7-ethylidene group. One such compound, (E)-7-Ethylidene-lithocholic Acid (7-ELCA), was synthesized and evaluated from a library of 7-alkyl substituted bile acid derivatives. nih.govnih.gov Although derived from lithocholic acid (lacking the 7α-OH group), 7-ELCA demonstrates a unique pharmacological profile as a potent dual modulator, acting as an FXR antagonist and a G-protein coupled bile acid receptor 1 (GPBAR1) agonist. nih.govnih.gov This highlights how modifications at the C7 position can dramatically alter the interaction with FXR, switching the activity from agonism to antagonism.

Obeticholic Acid itself is known to activate both FXR and, similar to CDCA, the membrane receptor GPBAR1. nih.gov This has spurred the development of novel compounds designed to act as dual modulators of both receptors, which may offer therapeutic advantages in treating complex metabolic diseases. researchgate.net

One such example is BAR502 (6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol), a non-bile acid steroidal dual agonist for FXR and GPBAR1. researchgate.netresearchgate.net BAR502 was developed by modifying the side chain of the OCA scaffold, where the carboxylic acid group is replaced by a hydroxyl group. researchgate.net This change prevents conjugation with glycine (B1666218) or taurine (B1682933), altering its enterohepatic circulation. researchgate.net BAR502 is almost equally potent toward both receptors. researchgate.net Another key example is 7-ELCA, which uniquely combines potent GPBAR1 agonism with FXR antagonism. nih.govnih.gov The development of these dual modulators represents a significant evolution from selective FXR agonists like Obeticholic Acid, opening new avenues for receptor-targeted therapies. researchgate.net

Data on Receptor Activity of Obeticholic Acid and Related Analogs

The following table summarizes the in vitro activity of Obeticholic Acid (OCA) and selected analogs at the Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (GPBAR1). The data, presented as EC₅₀ (half-maximal effective concentration for agonists) and IC₅₀ (half-maximal inhibitory concentration for antagonists), illustrate the structure-activity relationships discussed.

CompoundTarget ReceptorActivityPotency (Value)Potency (Unit)
Obeticholic Acid (OCA / 6-ECDCA)FXRAgonist~100nM (EC₅₀)
Chenodeoxycholic Acid (CDCA)FXRAgonist8,660nM (EC₅₀)
BAR502FXRAgonist~2,000nM (EC₅₀)
BAR502GPBAR1Agonist~400nM (EC₅₀)
(E)-7-Ethylidene-lithocholic Acid (7-ELCA)FXRAntagonist15µM (IC₅₀)
(E)-7-Ethylidene-lithocholic Acid (7-ELCA)GPBAR1Agonist26nM (EC₅₀)

Data sourced from multiple studies for comparative purposes. nih.govnih.govnih.govnih.gov

Strategies for Generating FXR Antagonists or Selective Agonists

The development of Farnesoid X Receptor (FXR) modulators has evolved from broad agonists to more refined molecules such as antagonists and selective agonists. These refined agents aim to elicit specific therapeutic effects while minimizing the side effects associated with systemic FXR activation. The chemical scaffold of bile acids, including that of 6-Ethylidene-Obeticholic Acid, has served as a foundational template for these medicinal chemistry endeavors.

Strategies to convert FXR agonists into antagonists often involve modifications that disrupt the conformational changes required for receptor activation. Upon agonist binding, the FXR ligand-binding domain (LBD) undergoes a conformational shift that stabilizes the activation function-2 (AF-2) helix, facilitating the recruitment of coactivators. frontiersin.orgnih.govbiorxiv.org FXR antagonists, in contrast, bind to the LBD without inducing this active conformation, thereby preventing coactivator recruitment and subsequent gene transcription. frontiersin.org For bile acid derivatives, altering the geometry of the steroidal backbone can shift the pharmacological activity from agonism to antagonism. nih.gov

The generation of selective FXR agonists, particularly those with tissue-specific effects such as gut restriction, represents another key strategy. This approach aims to leverage the differential physiological roles of FXR in various tissues, such as the liver and intestine. nih.govfrontiersin.org Intestinal-selective FXR activation can stimulate the release of fibroblast growth factor 19 (FGF19), which then signals to the liver to reduce bile acid synthesis, offering a targeted therapeutic mechanism. nih.govmdpi.com Achieving intestinal selectivity often involves modifying the physicochemical properties of the molecule to limit its systemic absorption and increase its concentration in the gastrointestinal tract. mdpi.com For instance, introducing a central amide in the modified tail of the bile acid scaffold is a feature observed in some FXR antagonists with intestinal selectivity. mdpi.com

Partial agonism is another strategy to refine the activity of FXR modulators. Partial agonists induce a conformational change in the FXR-LBD that is distinct from that of full agonists, leading to a submaximal receptor response. nih.govnih.govresearchgate.net This can be advantageous in situations where a full agonistic effect might lead to adverse effects. nih.govnih.gov The design of partial agonists can be guided by understanding the specific interactions within the LBD that contribute to the degree of receptor activation. nih.gov

The structure-activity relationship (SAR) of bile acid derivatives has been extensively studied to guide the design of novel FXR modulators. Key findings indicate that the 6α-alkyl group, as seen in this compound, is important for increasing binding potency. nih.gov The hydroxyl group at the 7α-position is also critical for the binding affinity of chenodeoxycholic acid (CDCA) derivatives to FXR. nih.gov Modifications at other positions of the bile acid scaffold have been explored to modulate the activity and selectivity of these compounds. researchgate.net

Table 1: Structure-Activity Relationship of Bile Acid Derivatives as FXR Modulators

Modification Position Effect on Activity Reference
6α-position Alkyl substitution increases binding potency. nih.gov
7α-position Hydroxyl group is critical for binding affinity. nih.gov
Side Chain Modifications can alter agonist/antagonist profile and selectivity. researchgate.net
Steroid A/B Ring Juncture Altering the cis-juncture can lead to antagonism. nih.gov

Computational Chemistry and In Silico Approaches to SAR

Computational chemistry and in silico methods are integral to the modern drug discovery process, enabling the rational design and optimization of FXR modulators like this compound. These approaches provide valuable insights into the molecular interactions between ligands and the FXR protein, guiding the synthesis of novel compounds with desired pharmacological profiles. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies have been successfully applied in the development of FXR modulators.

Ligand-based drug design relies on the knowledge of known active molecules to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.netmdpi.com For FXR modulators, a pharmacophore model might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial orientation. researchgate.net Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are likely to be active. nih.govrsc.org This approach is particularly useful when the three-dimensional structure of the target protein is not available. mdpi.com

Structure-based drug design , on the other hand, utilizes the three-dimensional structure of the target protein, in this case, the FXR LBD. nih.govresearchgate.net This information can be obtained from X-ray crystallography or NMR spectroscopy of the protein, often in complex with a ligand. nih.gov Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred binding orientation and affinity of a ligand to the protein's binding site. nih.gov By analyzing the docked pose of a compound like this compound within the FXR LBD, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its high affinity and agonist activity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interactions. biorxiv.orgsciprofiles.com These simulations model the movement of atoms and molecules over time, offering insights into the conformational changes that occur upon ligand binding and how these changes relate to receptor activation or inhibition. biorxiv.orgbiorxiv.org For instance, MD simulations can help to understand how the binding of an agonist stabilizes the AF-2 helix in its active conformation, while an antagonist fails to do so. researchgate.net Computational alanine (B10760859) scanning is another in silico technique that can be used to probe the importance of individual amino acid residues in the binding pocket for ligand recognition and receptor activation.

These computational approaches have been instrumental in understanding the SAR of bile acid derivatives and in the rational design of novel FXR agonists, antagonists, and selective modulators. nih.govnih.gov They allow for the prioritization of synthetic efforts, reducing the time and cost associated with drug discovery.

Table 2: Key Amino Acid Residues in the FXR Ligand-Binding Domain for Ligand Interaction

Amino Acid Residue Location (Helix) Role in Ligand Binding Reference
Arg331 H5 Forms hydrogen bond with the carboxylic acid of bile acids. nih.gov
His294 - Involved in hydrogen bonding with some ligands. researchgate.net
Tyr369 - Can act as a hydrogen bonding partner. researchgate.net
Phe284, Leu287, Trp454, Phe461 - Form a hydrophobic core that interacts with lipophilic ligands. nih.gov

Analytical Methodologies in Research and Development of 6 Ethylidene Obeticholic Acid

Chromatographic Techniques for Purity and Isomer Analysis

The development and validation of robust analytical methods are paramount in the pharmaceutical industry to ensure the quality, consistency, and safety of active pharmaceutical ingredients (APIs). For a compound like 6-Ethylidene-Obeticholic Acid, chromatographic techniques are indispensable for determining purity, identifying and quantifying impurities, and analyzing isomeric composition.

High-Performance Liquid Chromatography (HPLC) for Compound Quantitation and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) methods are particularly well-suited for this purpose, offering high resolution and sensitivity.

A typical RP-HPLC method for the analysis of obeticholic acid and its derivatives would employ a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute ortho-phosphoric acid) and an organic solvent like acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the effective separation of the main compound from any impurities and related substances. Detection is frequently carried out using an ultraviolet (UV) detector, with the wavelength set to a region where the analyte exhibits maximum absorbance, such as around 210 nm or 192 nm.

The validation of such HPLC methods is performed according to the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This ensures the method is linear, accurate, precise, and specific for its intended purpose. Linearity is established by analyzing a series of standard solutions of varying concentrations and demonstrating a direct proportionality between concentration and detector response.

A critical aspect of the analysis of this compound is the determination of the ratio of its geometric isomers, (E)- and (Z)-isomers, which arise from the ethylidene group at the 6-position. The separation and quantitation of these isomers are crucial as they may exhibit different pharmacological and toxicological profiles. A well-optimized HPLC method can resolve these isomers, allowing for the determination of their respective ratios in a given sample. The relative amounts of each isomer are calculated from their peak areas in the chromatogram.

Below is an illustrative data table summarizing typical parameters for an HPLC method for the analysis of obeticholic acid, which would be adapted for this compound.

ParameterTypical Value
Column C18 (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Ortho-phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 10 µL

Use of Charged Aerosol Detection (CAD) for Impurity Profiling

While UV detection is common in HPLC, it is not universally applicable, especially for impurities that lack a significant chromophore. In such cases, Charged Aerosol Detection (CAD) offers a powerful alternative for impurity profiling of this compound. CAD is a mass-based detection method that provides a more uniform response for non-volatile analytes, irrespective of their chemical structure. This is a distinct advantage over UV detection, where the response is dependent on the molar absorptivity of the compound.

The principle of CAD involves three main steps: nebulization of the HPLC eluent into fine droplets, evaporation of the mobile phase to leave behind analyte particles, and charging of these particles with a stream of ionized nitrogen gas. The charged particles are then detected by an electrometer, generating a signal that is proportional to the mass of the analyte.

The enhanced sensitivity and consistent response of CAD make it particularly suitable for the accurate quantitation of unknown trace impurities, which is a critical aspect of mass balance calculations in pharmaceutical development. It can detect impurities at very low levels, often beyond the typical 0.1% reporting threshold required by regulatory bodies. The combination of HPLC with CAD provides a comprehensive approach to impurity profiling, ensuring the detection of a wide range of potential impurities in this compound, including those that might be missed by UV detection.

FeatureUV DetectionCharged Aerosol Detection (CAD)
Principle Measures the absorption of UV light by the analyte.Measures the charge of aerosolized analyte particles.
Analyte Requirement Must possess a chromophore.Must be non-volatile.
Response Dependent on the molar absorptivity of the analyte.More uniform response, largely independent of chemical structure.
Application Good for quantitation of known, UV-active compounds.Excellent for impurity profiling and quantitation of unknown or non-UV-active compounds.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the unequivocal identification and structural elucidation of this compound and its related substances. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) for Identification and Metabolite Analysis in Preclinical Samples

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for the identification of this compound and for the analysis of its metabolites in preclinical samples. When coupled with a separation technique like HPLC (LC-MS), it allows for the detection and identification of compounds in complex biological matrices.

For the analysis of obeticholic acid and its derivatives, electrospray ionization (ESI) is a commonly used ionization technique. In preclinical studies, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides a robust and sensitive method for the simultaneous determination of the parent drug and its major metabolites in biological fluids like plasma. The metabolism of obeticholic acid primarily occurs in the liver, where it is conjugated with glycine (B1666218) or taurine (B1682933). These conjugated metabolites can be effectively separated and identified using LC-MS techniques.

The high resolution of modern mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, allows for the accurate mass measurement of the parent ion and its fragment ions. This information is crucial for confirming the elemental composition of the molecule and for the structural elucidation of unknown metabolites.

The following table provides an example of the kind of data that would be generated in an LC-MS/MS analysis of this compound and its potential metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound [M-H]⁻Specific fragment ions
Glyco-6-Ethylidene-Obeticholic Acid [M-H]⁻Specific fragment ions
Tauro-6-Ethylidene-Obeticholic Acid [M-H]⁻Specific fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of each proton and carbon atom.

A comprehensive NMR analysis for structural elucidation typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. A standard 1D ¹H NMR spectrum provides information about the different types of protons in the molecule and their relative numbers. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

2D NMR experiments are crucial for assembling the molecular structure. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Through the careful analysis of these NMR spectra, the complete and unambiguous structure of this compound, including the stereochemistry of the steroidal backbone and the geometry of the ethylidene double bond, can be determined.

Advanced Techniques for Molecular Interaction Studies

Understanding the molecular interactions of this compound with its biological target is fundamental to elucidating its mechanism of action. As a derivative of obeticholic acid, this compound is expected to be a potent agonist of the Farnesoid X Receptor (FXR). A variety of advanced biophysical techniques can be employed to study these interactions in detail.

These techniques provide quantitative data on binding affinity, kinetics, and the thermodynamic driving forces of the interaction. Some of the key methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated.

Fluorescence Polarization/Anisotropy (FP/FA): This technique is used to study molecular interactions in solution. It relies on the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule. FP/FA is a powerful tool for determining binding affinities in a high-throughput format.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding and activity of the compound.

The data obtained from these advanced techniques are crucial for the rational design and optimization of new and more potent FXR agonists.

TechniqueInformation Obtained
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and binding affinity (Kd)
Fluorescence Polarization/Anisotropy (FP/FA) Binding affinity (Kd)
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex

Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Ligand-Receptor Binding Kinetics

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive biochemical assay format widely employed in high-throughput screening (HTS) and lead optimization to quantify ligand-receptor interactions. This homogeneous assay technology combines the principles of FRET with the use of lanthanide-based fluorophores, which have long fluorescence lifetimes, thereby minimizing interference from background fluorescence and scattered light.

In the context of 6α-ethyl-chenodeoxycholic acid and its interaction with the Farnesoid X Receptor (FXR), a TR-FRET coactivator recruitment assay is typically utilized. The principle of this assay is to measure the ability of the ligand to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

The assay components generally include:

GST-tagged FXR-LBD: The ligand-binding domain of the FXR protein, tagged with Glutathione S-transferase (GST).

Terbium (Tb)-labeled anti-GST antibody: A donor fluorophore that specifically binds to the GST tag on the FXR-LBD.

Fluorescein-labeled coactivator peptide (e.g., SRC-1): An acceptor fluorophore attached to a peptide that is known to bind to the activated form of FXR.

When 6α-ethyl-chenodeoxycholic acid binds to the FXR-LBD, it induces a conformational change in the receptor that facilitates the recruitment of the coactivator peptide. This brings the terbium donor and the fluorescein (B123965) acceptor into close proximity (typically within 10 nm), allowing for fluorescence resonance energy transfer to occur upon excitation of the donor. The resulting FRET signal, measured as the ratio of the acceptor emission to the donor emission, is directly proportional to the extent of ligand-induced receptor-coactivator complex formation.

Detailed Research Findings:

Numerous studies have utilized TR-FRET or similar FRET-based assays to determine the potency of Obeticholic Acid as an FXR agonist. The most consistently reported value is its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in the assay.

One of the seminal studies on 6α-alkyl-substituted analogues of chenodeoxycholic acid reported a potent and selective FXR agonistic activity for 6α-ethyl-chenodeoxycholic acid with an EC50 of 99 nM in a FRET-based assay. This demonstrated a significant increase in potency compared to the endogenous FXR ligand, chenodeoxycholic acid (CDCA).

Another study utilizing an AlphaScreen coactivator recruitment assay, a bead-based TR-FRET alternative, reported an EC50 value of 76 ± 4.3 nM for INT-747 (Obeticholic Acid). This further corroborates its high potency as an FXR agonist. While detailed kinetic parameters such as the inhibition constant (Ki), binding constant (Kb), association rate constant (Kon), and dissociation rate constant (Koff) are not extensively reported for Obeticholic Acid from TR-FRET assays in publicly available literature, the EC50 values provide a reliable measure of its functional potency in promoting the FXR-coactivator interaction.

CompoundAssay TypeParameterValue (nM)
6α-ethyl-chenodeoxycholic acid (Obeticholic Acid) TR-FRET Coactivator RecruitmentEC5099
INT-747 (Obeticholic Acid) AlphaScreen Coactivator RecruitmentEC5076 ± 4.3
Chenodeoxycholic acid (CDCA) TR-FRET Coactivator RecruitmentEC50~300

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. It provides a wealth of information on the kinetics of binding, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

The principle of SPR involves the immobilization of one interacting partner (the ligand, e.g., the FXR-LBD) onto a sensor chip surface. The other interacting partner (the analyte, e.g., 6α-ethyl-chenodeoxycholic acid) is then flowed over this surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units versus time).

A typical SPR sensorgram consists of three phases:

Association Phase: The analyte is injected and flows over the ligand-coated surface, leading to binding and an increase in the SPR signal.

Equilibrium Phase: The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

By fitting the association and dissociation curves from a series of analyte concentrations to kinetic models, the rate constants (kon and koff) and the dissociation constant (KD) can be determined.

Detailed Research Findings:

While there is a scarcity of publicly available SPR data specifically for the interaction between 6α-ethyl-chenodeoxycholic acid and the Farnesoid X Receptor, the application of this technique has been demonstrated for other small molecule ligands targeting FXR. As an illustrative example of the methodology, a study on a novel FXR antagonist, NDB, utilized SPR to characterize its binding to the human FXR-LBD.

In this study, purified hFXR-LBD was immobilized on a sensor chip, and various concentrations of NDB were injected over the surface. The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters. This approach allows for a detailed quantitative analysis of the ligand's binding characteristics.

The data obtained from such an SPR experiment for an FXR ligand would typically be presented as follows:

Analyte (Ligand)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (KD) (μM)
Compound NDB 1.23 x 10³1.89 x 10⁻²15.4

This data is for the compound NDB and is presented to illustrate the type of information that can be obtained from an SPR experiment for an FXR ligand.

The sensorgrams from such an experiment would visually depict the real-time binding and dissociation of the compound at different concentrations, providing a comprehensive understanding of the interaction dynamics. This type of detailed kinetic information is invaluable for structure-activity relationship (SAR) studies and for selecting drug candidates with optimal binding profiles.

Future Directions in Preclinical Research and Compound Optimization

Exploration of Novel Mechanisms beyond FXR and GPBAR1

Given that 6-Ethylidene-Obeticholic Acid has been shown to abolish FXR agonism and diminish GPBAR1 activity, a logical, albeit speculative, future direction would be to investigate whether this structural modification imparts any novel biological activity. researchgate.net The loss of function at its parent receptors could potentially unmask interactions with other cellular targets.

Future preclinical research could involve:

Target-agnostic screening: Employing broad-based phenotypic screens or affinity-based proteomics to identify novel binding partners or unexpected cellular effects.

Receptor profiling: Screening this compound against a wide panel of nuclear receptors and G protein-coupled receptors to determine if the structural change induces a shift in selectivity.

However, it must be noted that the current scientific literature has not yet reported any such novel mechanisms for this compound, and this remains a purely exploratory avenue. The abrogation of its primary activities may have led to its de-prioritization in research pipelines.

Development of Next-Generation this compound Analogs with Enhanced Preclinical Profiles

The development of next-generation analogs is typically pursued for compounds that show promising initial activity but require optimization of properties like potency, selectivity, or pharmacokinetics. In the case of this compound, the premise for developing next-generation analogs is fundamentally challenged by the initial finding that it is inactive as an FXR agonist. researchgate.net

The goal of improving receptor selectivity and potency is predicated on having a baseline level of activity to enhance. As research indicates that this compound lacks FXR agonism, efforts to improve this property would essentially be an attempt to restore the original activity of the parent OCA molecule, rather than enhancing the profile of the 6-ethylidene derivative itself. researchgate.net

The following table summarizes the reported effects of the 6-ethylidene modification on the primary bile acid receptors, based on available research.

Compound/ModificationFarnesoid X Receptor (FXR) ActivityG Protein-Coupled Bile Acid Receptor 1 (GPBAR1) ActivityReference
Obeticholic Acid (OCA)Potent AgonistAgonist mdpi.comnih.gov
6-Ethylidene modification (on CDCA scaffold)Abrogated AgonismAlleviated Activation researchgate.net

As indicated, the modification is detrimental to the desired activities. Therefore, no studies focused on improving the receptor selectivity and potency of this compound analogs have been identified in the scientific literature.

The evaluation of a compound in relevant animal models is a critical step in preclinical development, undertaken when in vitro data are promising. Given the lack of in vitro activity of this compound at FXR, it is highly unlikely that this compound would have been advanced into animal models for efficacy testing in conditions like non-alcoholic steatohepatitis (NASH) or primary biliary cholangitis (PBC), where FXR activation is the therapeutic goal. Consequently, there is no published data on the pharmacological activity of this compound or its analogs in animal models.

Integration of Multi-Omics Data in Preclinical Mechanistic Studies

Multi-omics approaches, including genomics, proteomics, and metabolomics, are powerful tools for elucidating the mechanisms of action of drug candidates and for discovering biomarkers. nih.govnih.gov These techniques are typically applied to compounds that demonstrate significant biological activity in preclinical models.

For a compound like this compound, where initial in vitro screening showed a loss of primary target engagement, it is improbable that extensive and costly multi-omics studies would be conducted. researchgate.net Such studies are generally reserved for lead compounds that are actively being pursued for clinical development. A search of the current scientific literature reveals no dedicated multi-omics studies for this compound.

Leveraging Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery to predict the activity of novel molecules, optimize compound structures, and identify potential off-target effects. researchgate.net These computational tools could theoretically be applied to the this compound scaffold.

Potential applications could include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict what other modifications might restore or introduce new biological activities to the 6-ethylidene scaffold.

De Novo Design: Employing generative AI models to design novel analogs based on the this compound structure that are predicted to have desired activities, potentially at novel targets.

Q & A

Q. What experimental design considerations are critical for evaluating 6-Ethylidene-Obeticholic Acid (6-EOA) in cholestatic liver disease models?

  • Methodological Answer : A double-blind, placebo-controlled trial design with stratification based on baseline biomarkers (e.g., alkaline phosphatase [ALP], bilirubin) is essential. For example, in PBC trials, patients receiving ursodiol as background therapy were randomized to 5–10 mg or 10 mg 6-EOA doses, with endpoints focusing on ALP reduction (<1.67× upper limit of normal [ULN]) and bilirubin normalization. Ensure sample size calculations account for expected effect sizes (e.g., 47% vs. 10% placebo response in ALP reduction) and include adaptive dose adjustments to balance efficacy and adverse events (e.g., pruritus management) .

Q. How are biomarkers like ALP and bilirubin validated as primary endpoints in 6-EOA trials?

  • Methodological Answer : ALP and bilirubin are prognostic markers correlating with liver transplantation risk and mortality in PBC. In phase 3 trials, ALP reduction (e.g., -113 to -130 U/L for 6-EOA vs. -14 U/L for placebo) and bilirubin stabilization (-0.02 to -0.05 mg/dL vs. +0.12 mg/dL for placebo) were quantified using least-squares mean analysis. Researchers must standardize measurement protocols (e.g., timing relative to dosing, laboratory methods) and validate against histologic outcomes or non-invasive fibrosis markers (e.g., transient elastography) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 6-EOA studies?

  • Methodological Answer : Use mixed-effects models to account for intra-patient variability in longitudinal biomarker data. For dichotomous endpoints (e.g., ALP <1.67× ULN), logistic regression with adjustment for baseline covariates (e.g., ursodiol use, disease stage) is appropriate. Report p-values with multiplicity corrections (e.g., Bonferroni) for dose comparisons. Include sensitivity analyses to assess robustness against missing data or outliers .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between biochemical improvements and fibrosis markers in 6-EOA trials?

  • Methodological Answer : While 6-EOA significantly reduces ALP and bilirubin, phase 3 trials showed no significant changes in non-invasive fibrosis markers (e.g., ELF test) at 12 months. To address this, extend follow-up durations (e.g., 24–36 months) and combine histologic assessments (e.g., liver biopsy) with serum biomarkers. Investigate mechanisms such as FXR-dependent vs. -independent pathways using preclinical models (e.g., knockouts) to dissect anti-fibrotic effects .

Q. What strategies optimize dose-escalation protocols to mitigate 6-EOA-induced pruritus while maintaining efficacy?

  • Methodological Answer : Implement stepwise dose escalation (e.g., 5 mg → 10 mg) with patient-reported outcome tools (e.g., visual analog scales) to monitor pruritus severity. In trials, 56%–68% of 6-EOA-treated patients experienced pruritus vs. 38% on placebo. Prophylactic use of bile acid sequestrants (e.g., colesevelam) or μ-opioid receptor antagonists (e.g., naltrexone) can be tested in adjunctive therapy substudies. Pharmacokinetic modeling may identify subgroups at higher risk for dose-limiting toxicity .

Q. How should researchers design translational studies to bridge gaps between preclinical FXR activation data and clinical outcomes?

  • Methodological Answer : Use humanized FXR mouse models or patient-derived organoids to validate 6-EOA’s mechanism. Compare transcriptomic profiles (RNA-seq) from preclinical tissues with human liver biopsies pre/post-treatment. Prioritize endpoints like FXR target genes (e.g., SHP, BSEP) in early-phase trials to establish pharmacodynamic proof-of-concept. Integrate multi-omics data (proteomics, metabolomics) to identify predictive biomarkers for patient stratification .

Data Presentation and Critical Analysis Guidelines

Q. What are best practices for presenting 6-EOA trial data to highlight efficacy and safety trade-offs?

  • Methodological Answer :
  • Tables : Include baseline characteristics, primary/secondary endpoints (absolute changes and % responders), and adverse event rates stratified by dose.
  • Graphs : Use forest plots for odds ratios (e.g., ALP response) and line graphs for longitudinal biomarker trends.
  • Critical Analysis : Discuss clinical significance (e.g., ALP reduction ≥40% as surrogate for survival benefit) and contextualize safety data (e.g., serious adverse events: 11%–16% for 6-EOA vs. 4% placebo) against existing therapies .

Q. How can researchers address limitations in generalizability when interpreting 6-EOA trial results?

  • Methodological Answer : Conduct subgroup analyses for underrepresented populations (e.g., advanced fibrosis, non-responders to ursodiol). Use propensity score matching to adjust for confounding variables in observational cohorts. Transparently report exclusion criteria (e.g., high baseline bilirubin) and their potential impact on efficacy estimates. Validate findings in independent registries or real-world datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.